Cas no 722-04-3 (3-3-(dimethylamino)propyl-1-phenylthiourea)

3-3-(dimethylamino)propyl-1-phenylthiourea Chemical and Physical Properties
Names and Identifiers
-
- Thiourea, N-[3-(dimethylamino)propyl]-N'-phenyl-
- 1-[3-(dimethylamino)propyl]-3-phenylthiourea
- 3-3-(dimethylamino)propyl-1-phenylthiourea
- F0856-0089
- SR-01000009612
- SR-01000009612-2
- DTXSID50365757
- SCHEMBL4397577
- 1-(3-(dimethylamino)propyl)-3-phenylthiourea
- 722-04-3
- N-[3-(dimethylamino)propyl]-N'-phenylthiourea
- SR-01000009612-1
- 3-[3-(DIMETHYLAMINO)PROPYL]-1-PHENYLTHIOUREA
- AKOS001018513
- Z45811204
- starbld0021524
- CS-0300446
- YLIDXGCVFKDJHR-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C12H19N3S/c1-15(2)10-6-9-13-12(16)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,16)
- InChI Key: YLIDXGCVFKDJHR-UHFFFAOYSA-N
- SMILES: CN(C)CCCNC(=S)NC1=CC=CC=C1
Computed Properties
- Exact Mass: 237.13017
- Monoisotopic Mass: 237.12996879g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 27.3
3-3-(dimethylamino)propyl-1-phenylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0856-0089-2μmol |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 2μl |
$57.0 | 2023-07-06 | |
Life Chemicals | F0856-0089-2mg |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
Life Chemicals | F0856-0089-75mg |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 75mg |
$208.0 | 2023-07-06 | |
Life Chemicals | F0856-0089-100mg |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 100mg |
$248.0 | 2023-07-06 | |
Life Chemicals | F0856-0089-4mg |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1371116-100mg |
1-(3-(Dimethylamino)propyl)-3-phenylthiourea |
722-04-3 | 98% | 100mg |
¥873.00 | 2024-05-02 | |
Life Chemicals | F0856-0089-10mg |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 10mg |
$79.0 | 2023-07-06 | |
1PlusChem | 1P0069JE-100mg |
Thiourea, N-[3-(dimethylamino)propyl]-N'-phenyl- |
722-04-3 | 97% | 100mg |
$333.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1236560-10mg |
Thiourea, N-[3-(dimethylamino)propyl]-N'-phenyl- |
722-04-3 | 97% | 10mg |
$180 | 2024-06-07 | |
Life Chemicals | F0856-0089-10μmol |
3-[3-(dimethylamino)propyl]-1-phenylthiourea |
722-04-3 | 90%+ | 10μl |
$69.0 | 2023-07-06 |
3-3-(dimethylamino)propyl-1-phenylthiourea Related Literature
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
Additional information on 3-3-(dimethylamino)propyl-1-phenylthiourea
Introduction to 3-3-(dimethylamino)propyl-1-phenylthiourea (CAS No. 722-04-3)
3-3-(dimethylamino)propyl-1-phenylthiourea, identified by the Chemical Abstracts Service Number (CAS No.) 722-04-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This organothiourea derivative has garnered attention due to its unique structural properties and potential applications in drug discovery and molecular recognition. The compound features a thiourea core appended with a dimethylamino side chain and a phenyl group, which contribute to its distinct chemical behavior and reactivity. Understanding its synthesis, physicochemical properties, and emerging applications in research is essential for leveraging its full potential in modern medicinal chemistry.
The structural framework of 3-3-(dimethylamino)propyl-1-phenylthiourea consists of a sulfur atom bridging two carbon atoms, with one carbon attached to a phenyl ring and the other to a propyl chain terminated by a dimethylamino group. This configuration imparts both hydrophobic and basic characteristics to the molecule, making it a versatile scaffold for designing bioactive compounds. The presence of the thiourea moiety allows for nucleophilic substitution reactions, while the dimethylamino group enhances solubility in polar solvents, facilitating its use in various biochemical assays.
In recent years, 3-3-(dimethylamino)propyl-1-phenylthiourea has been explored as a key intermediate in the synthesis of more complex pharmacophores. Its ability to participate in condensation reactions with carbonyl compounds has led to the development of novel heterocyclic derivatives with potential antimicrobial and anti-inflammatory properties. Furthermore, the compound’s interaction with biological targets such as enzymes and receptors has been studied extensively, providing insights into its mechanism of action. These findings have opened new avenues for therapeutic intervention in chronic diseases.
One of the most compelling aspects of 3-3-(dimethylamino)propyl-1-phenylthiourea is its role in modulating protein-protein interactions. Researchers have demonstrated that derivatives of this compound can act as molecular chaperones or inhibitors of protein aggregation, which is relevant to neurodegenerative disorders such as Alzheimer’s disease. The phenyl ring and dimethylamino group contribute to favorable binding affinities with target proteins, making this scaffold an attractive candidate for structure-based drug design. Computational modeling studies have further supported these observations by predicting high-binding energy interactions between 3-3-(dimethylamino)propyl-1-phenylthiourea analogs and disease-related proteins.
The synthesis of 3-3-(dimethylamino)propyl-1-phenylthiourea typically involves the reaction between 1 phenylthiourea and 3-dimethylaminopropionaldehyde under controlled conditions. This process requires careful optimization to ensure high yield and purity, as side reactions can lead to undesired byproducts. Advances in synthetic methodologies, such as catalytic asymmetric transformations, have improved the efficiency of these reactions, enabling scalable production for research purposes. Additionally, green chemistry principles have been incorporated into synthetic protocols to minimize environmental impact, aligning with global sustainability efforts.
Physicochemical properties play a crucial role in determining the applicability of 3-3-(dimethylamino)propyl-1-phenylthiourea in pharmaceutical formulations. The compound exhibits moderate solubility in water due to hydrogen bonding interactions facilitated by the thiourea moiety and dimethylamino group. However, its solubility can be enhanced through salt formation or prodrug strategies, which are essential for improving bioavailability during drug development. Furthermore, its stability under various storage conditions has been evaluated through kinetic studies, revealing that proper handling is necessary to prevent degradation.
Emerging research highlights the potential of 3-3-(dimethylamino)propyl-1-phenylthiourea in targeted drug delivery systems. By conjugating this compound with ligands that recognize specific biomarkers, researchers have developed nanocarriers capable of delivering therapeutic agents selectively to diseased tissues. These systems leverage the compound’s ability to form stable complexes with biological molecules, ensuring controlled release profiles that enhance treatment efficacy while reducing side effects. Such innovations underscore the versatility of organothioureas like 3-3-(dimethylamino)propyl-1-phenylthiourea in next-generation pharmaceutical technologies.
The safety profile of 3-3-(dimethylamino)propyl-1-phenylthiourea has been assessed through toxicological studies conducted on cell cultures and animal models. Preliminary results indicate low toxicity at therapeutic doses, although further investigations are required to fully characterize its long-term effects. Regulatory agencies have expressed interest in this compound due to its promising preclinical data, which could expedite its transition from research laboratories into clinical trials for novel therapeutics.
In conclusion,3-3-(dimethylamino)propyl-1-phenylthiourea (CAS No. 72204–03) represents a valuable building block in medicinal chemistry with diverse applications ranging from drug discovery to biomaterial design. Its unique structural features enable innovative approaches to addressing complex diseases while adhering to sustainable practices in chemical synthesis. As research continues to uncover new functionalities of this compound,its significance is expected to grow further within academia and industry alike.
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